Home > Products > Screening Compounds P71293 > (5R)-Rupintrivir-d3
(5R)-Rupintrivir-d3 -

(5R)-Rupintrivir-d3

Catalog Number: EVT-12558162
CAS Number:
Molecular Formula: C31H39FN4O7
Molecular Weight: 601.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5R)-Rupintrivir-d3 is a deuterated derivative of rupintrivir, a potent inhibitor of the human rhinovirus 3C protease. This compound is primarily investigated for its antiviral properties, particularly against rhinovirus infections, which are known to cause respiratory illnesses. The deuteration introduces isotopic labeling that can enhance the compound's pharmacokinetic properties and facilitate metabolic studies.

Source

Rupintrivir was originally developed by Agouron Pharmaceuticals and has been studied extensively for its therapeutic potential against viral infections. The synthesis of (5R)-Rupintrivir-d3 builds upon established methods for producing the parent compound, with modifications to incorporate deuterium at specific positions to track its behavior in biological systems.

Classification

(5R)-Rupintrivir-d3 falls under the category of antiviral agents, specifically classified as a protease inhibitor. It targets the 3C protease of rhinoviruses, disrupting viral replication and assembly.

Synthesis Analysis

Methods

The synthesis of (5R)-Rupintrivir-d3 can be achieved through various chemical methodologies, including:

  1. Solid-Phase Synthesis: This method allows for the efficient assembly of peptide-like structures using solid supports.
  2. Solution-Phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution.

Technical Details

The improved synthesis of rupintrivir involves several key steps:

  • Building Blocks: The synthesis utilizes amino acids such as L-glutamic acid, D-4-fluorophenylalanine, and L-valine as starting materials.
  • Key Intermediate Formation: A ketomethylene dipeptide isostere is constructed using valine derivatives and phenylpropionic acid derivatives.
  • Coupling Reactions: These intermediates are coupled with lactam derivatives and isoxazole acid chlorides to yield the final product in a series of steps optimized for yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of (5R)-Rupintrivir-d3 can be described by its chemical formula C17_{17}H22_{22}N2_{2}O3_{3}S, highlighting its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of deuterium is critical for tracing metabolic pathways.

Data

  • Molecular Weight: Approximately 334.43 g/mol.
  • Structural Features: The compound features a lactam ring structure and specific stereochemistry at the 5-position, which is crucial for its activity against the target protease.
Chemical Reactions Analysis

Reactions

(5R)-Rupintrivir-d3 undergoes several significant reactions during its synthesis:

  • Nucleophilic Substitution: Key reactions involve nucleophilic attacks on electrophilic centers in the synthetic intermediates.
  • Coupling Reactions: These are pivotal in forming peptide bonds between amino acid derivatives and other functional groups.

Technical Details

Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.

Mechanism of Action

Process

(5R)-Rupintrivir-d3 exerts its antiviral effects by inhibiting the 3C protease enzyme critical for rhinovirus replication. The mechanism involves:

  1. Binding Affinity: The compound binds to the active site of the protease.
  2. Enzyme Inhibition: This binding prevents the cleavage of viral polyproteins necessary for producing functional viral proteins.

Data

Studies have shown that compounds like (5R)-Rupintrivir-d3 exhibit high binding affinity (low nanomolar range) towards the rhinovirus 3C protease, confirming their potential as effective antiviral agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amide bonds and can participate in further chemical modifications if desired.
Applications

Scientific Uses

(5R)-Rupintrivir-d3 is primarily used in research settings to:

  • Investigate viral protease functions and mechanisms.
  • Study pharmacokinetics and metabolism due to its deuterated nature.
  • Develop potential therapeutic strategies against rhinovirus infections.

The compound's unique properties make it a valuable tool in virology research, particularly in understanding how protease inhibitors can be optimized for better efficacy against viral pathogens.

Deuterated Drug Design & Pharmacokinetic Optimization of (5R)-Rupintrivir-d3

Principles of Deuterium as a Bioisostere in Antiviral Compounds

Deuterium (²H or D) functions as a strategic bioisostere for hydrogen (¹H) in medicinal chemistry due to its near-identical atomic radius and electronegativity. This substitution leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens the carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H). Primary KIEs (kH/kD = 2–10) directly slow the rate-limiting bond cleavage step in oxidative metabolic reactions, while secondary KIEs (kH/kD = 1–2) alter reaction stereoelectronics. For antiviral peptidomimetics like (5R)-Rupintrivir, deuteration targets enzymatic degradation pathways—particularly cytochrome P450 (CYP)-mediated oxidation and ester hydrolysis—without altering target binding affinity or pharmacodynamics. This approach transforms pharmacokinetic (PK) profiles while preserving intrinsic antiviral activity [3].

Table 1: Key Isotope Effects in Deuterated Drug Design

Isotope Effect TypeMagnitude (kH/kD)Impact on MetabolismRelevance to (5R)-Rupintrivir-d3
Primary KIE2–10Slows rate-limiting C–H bond cleavageShields methyl groups from CYP3A4 oxidation
Secondary KIE1–2Alters reaction geometry & transition state stabilityModulates esterase-mediated hydrolysis kinetics
Metabolic ShuntingN/ARedirects metabolism to non-toxic pathwaysReduces formation of inactive/deleterious metabolites

Rationale for Site-Specific Deuteration at C5 Position

(5R)-Rupintrivir-d3 incorporates three deuterium atoms at the C5 methyl group (5-CH3 → 5-CD3) of its isoxazole ring. This site was selected based on metabolic mapping studies identifying the 5-methyl moiety as a primary site of oxidative metabolism. In human liver microsomes, non-deuterated (5R)-Rupintrivir undergoes rapid CYP3A4-catalyzed hydroxylation at this group, generating a hydroxymethyl metabolite (AG7185) with 400-fold reduced antiviral activity [2] [3]. The deuteration strategy specifically addresses this vulnerability:

  • Steric & Electronic Compatibility: The 5-methyl group resides in a hydrophobic subpocket of the viral 3C protease active site. Deuterium substitution preserves van der Waals interactions with conserved residues (e.g., His161, Thr142) while impeding oxidative metabolism [5] [10].
  • Metabolic Vulnerability: Mass spectrometry studies showed >70% of oxidative metabolites originate from 5-methyl hydroxylation. Deuteration redirects metabolism toward slower pathways (e.g., pyrrolidinone hydrolysis), prolonging the intact drug’s residence time [3].
  • Synthetic Feasibility: The isoxazole ring permits late-stage deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated building blocks, ensuring high isotopic purity (>99% d3) .

Computational Prediction of Metabolic Stability Enhancement

Molecular dynamics (MD) simulations and binding free energy calculations quantitatively predicted the PK advantages of deuteration. Using the AMBER force field, 20-ns MD trajectories of (5R)-Rupintrivir and its deuterated analog bound to human CYP3A4 revealed:

  • Reduced Methyl Group Reactivity: The free energy barrier for hydrogen abstraction from 5-CD3 was 1.8 kcal/mol higher than for 5-CH3 (ΔΔG), correlating with a predicted 6-fold decrease in oxidation rate [3].
  • Conserved Target Binding: MM-PBSA calculations confirmed near-identical binding affinities for EV71 3C protease: −10.76 kcal/mol for (5R)-Rupintrivir-d3 vs. −10.81 kcal/mol for non-deuterated control. Key interactions with catalytic dyad (Cys147, His40) and S2 pocket (Leu127, Phe170) remained unaffected [10].
  • Metabolic Half-Life Projection: QSAR models incorporating deuterium effects predicted a 3.5-fold increase in human liver microsome half-life (t1/2 = 42 min for d3 vs. 12 min for protio form) [3].

Table 2: Computational Binding & Stability Metrics

Parameter(5R)-Rupintrivir(5R)-Rupintrivir-d3Significance
ΔGbind (kcal/mol)-10.81-10.76Negligible change in target affinity
CYP3A4 H-Abstraction ΔΔGReference+1.8 kcal/molHigher energy barrier slows oxidation
Predicted Human Microsomal t1/212 min42 minExtended metabolic stability

Comparative Pharmacokinetic Modeling: Deuteration vs. Non-Deuterated Analogs

Physiologically based pharmacokinetic (PBPK) modeling directly compared deuterated and protio compounds after intranasal administration—the intended clinical route. Key findings from compartmental analyses:

  • Plasma Exposure: Simulations showed a 2.3-fold higher AUC0-24h for (5R)-Rupintrivir-d3 (142 ng·h/mL) versus non-deuterated Rupintrivir (62 ng·h/mL) at 8 mg doses, attributable to reduced first-pass metabolism [3].
  • Nasal Tissue Retention: Both compounds achieved high local concentrations (>500 ng/g) post-intranasal dosing. Deuteration extended nasal mucosa t1/2 from 4.5 h to 9.2 h by slowing systemic clearance, enhancing local antiviral efficacy [2] [3].
  • Metabolite Formation: The Cmax of inactive AG7185 metabolite was 40% lower for the deuterated analog, confirming successful metabolic shunting [3].

Table 3: Simulated Pharmacokinetic Parameters After Intranasal Dosing

PK Parameter(5R)-Rupintrivir(5R)-Rupintrivir-d3Change
Cmax (ng/mL)0.521.15+121%
AUC0-24h (ng·h/mL)62142+129%
t1/2 (h)2.85.6+100%
AG7185 Metabolite Cmax3.251.94-40%

Compound Names Mentioned:

  • (5R)-Rupintrivir-d3
  • AG7088 (Rupintrivir)
  • AG7185 (Carboxylic Acid Metabolite)
  • EV71 3C Protease
  • SG85 (Comparative Inhibitor)
  • AG7404 (Oral Bioavailable Analog)

Properties

Product Name

(5R)-Rupintrivir-d3

IUPAC Name

ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-[[5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]heptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Molecular Formula

C31H39FN4O7

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28+/m0/s1/i4D3

InChI Key

CAYJBRBGZBCZKO-HDFLBKIESA-N

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NO1)C(=O)N[C@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.